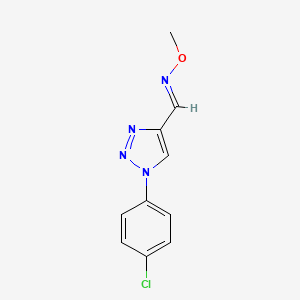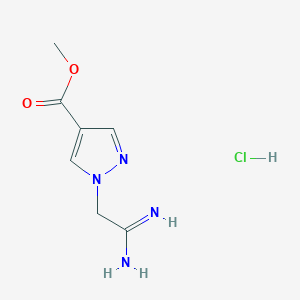
Ethyl 2-nitro-4-(trifluoromethyl)phenylacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-nitro-4-(trifluoromethyl)phenylacetate is a chemical compound with the CAS Number: 1357626-53-9 . It has a molecular weight of 277.2 and a linear formula of C11H10F3NO4 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C11H10F3NO4 . This indicates that the molecule consists of 11 carbon atoms, 10 hydrogen atoms, 3 fluorine atoms, 1 nitrogen atom, and 4 oxygen atoms .Physical And Chemical Properties Analysis
This compound is a solid substance . It should be stored in a sealed container in a dry room at room temperature .Wissenschaftliche Forschungsanwendungen
Synthetic Pathways and Chemical Transformations
- Synthesis of Quinoline Derivatives : An expedient approach to synthesize 4-hydroxy-2-(trifluoromethyl) quinolines through intramolecular cyclization of ethyl 2-cyano-4,4,4-trifluoro-3 (arylamino)but-2-enoate derivatives has been developed. This method involves the synthesis of ethyl 2-cyanoacetate with trifluoroacetimidoyl chloride derivatives, followed by cyclization to afford a new series of substituted (trifluoromethyl)quinoline-3-carbonitrile derivatives in quantitative yields (Darehkordi et al., 2018).
- Trifluoromethylated Pyrroles and Porphyrins : Research has shown that 4-alkyl-3-trifluoromethyl-2-pyrrolecarboxylic acid esters can be conveniently prepared from trifluoromethylated β-nitro acetates, including Ethyl 2-nitro-4-(trifluoromethyl)phenylacetate, with further conversion into corresponding porphyrins via tetramerization, highlighting its role in organic synthesis (Ono et al., 1989).
Material Science and Engineering
- Second Harmonic Generation in Films : this compound derivatives have been utilized in the synthesis of compounds for SiO2 sol–gel films. These films, functionalized with specific chromophores, have been studied for their non-linear optical properties, demonstrating the compound's applicability in advanced material sciences (Franco et al., 2010).
Organic Synthesis and Medicinal Chemistry
- Synthesis of Antirheumatic Compounds : The compound has been referenced in the synthesis and stability study of 4-acetylaminophenylacetic acid, an antirheumatic immunomodulator, indicating its potential use in the development of therapeutic agents (Wang Zi-lan, 2003).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust, mist, or spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .
Wirkmechanismus
Pharmacokinetics
Its lipophilicity (Log Po/w) is estimated to be 2.38, suggesting it may have good bioavailability .
Action Environment
The action, efficacy, and stability of EFPA can be influenced by various environmental factors. For instance, the storage temperature can affect the stability of the compound. It is recommended to store EFPA in a dry room at normal temperature
: Sigma-Aldrich : EvitaChem : Ambeed
Eigenschaften
IUPAC Name |
ethyl 2-[2-nitro-4-(trifluoromethyl)phenyl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO4/c1-2-19-10(16)5-7-3-4-8(11(12,13)14)6-9(7)15(17)18/h3-4,6H,2,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQVIOXIAPVVIGR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(E)-2-[4-(diethylamino)phenyl]ethenyl]-1-hexylpyridin-1-ium iodide](/img/structure/B2406563.png)
![3-{[(2,4-dichlorobenzoyl)oxy]imino}-1-(3,4-dichlorobenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B2406564.png)
![4-{1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}-1-[3-(methylsulfanyl)phenyl]pyrrolidin-2-one](/img/structure/B2406565.png)

![3-(3-methoxyphenyl)-N,1-dimethyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2406569.png)
![N-[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2406570.png)
![(E)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2406576.png)
![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2406578.png)
![2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)propan-1-one](/img/structure/B2406579.png)
![6-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}pyridine-2-carboxylic acid hydrochloride](/img/structure/B2406580.png)
![4-[3-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B2406581.png)

